6-Chloro-4-hydroxyquinolin-2(1H)-one
Description
The Quinolone Nucleus as a Privileged Pharmacophore in Medicinal Chemistry Research
The quinolone scaffold, a bicyclic heterocyclic system, is widely recognized as a "privileged pharmacophore" in medicinal chemistry. researchgate.netmdpi.com This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a diverse range of biological targets. researchgate.net Initially gaining prominence with the discovery of nalidixic acid, the first quinolone antibacterial agent, the core structure has since been extensively modified to produce a wide array of therapeutic agents. researchgate.netacs.orgresearchgate.net
The versatility of the quinolone nucleus allows for structural modifications at various positions (N-1, C-2, C-3, C-5, C-6, C-7, and C-8), which can significantly influence the resulting compound's physical, chemical, pharmacokinetic, and pharmacological properties. rsc.org This adaptability has led to the development of quinolone derivatives with a broad spectrum of activities, including antibacterial, anticancer, antiviral, antimalarial, antifungal, and anti-inflammatory properties. rsc.orgchim.itbenthamdirect.com The ability of the quinolone scaffold to serve as a template for designing new drugs targeting various diseases underscores its enduring importance in drug discovery and development. researchgate.netbenthamdirect.com
Table 1: Diverse Biological Activities of Quinolone Derivatives
| Biological Activity | Therapeutic Area |
| Antibacterial | Infectious Diseases |
| Anticancer | Oncology |
| Antiviral (including HIV) | Infectious Diseases |
| Antimalarial | Infectious Diseases |
| Antifungal | Infectious Diseases |
| Anti-inflammatory | Inflammatory Disorders |
| Anxiolytic | Neurology |
| Anti-ischemic | Cardiovascular Disease |
Broad Significance of 4-Hydroxyquinolin-2(1H)-one Derivatives in Chemical Biology
Within the broader quinolone class, 4-hydroxyquinolin-2(1H)-one derivatives represent a particularly significant subset. researchgate.net These compounds, also known as 4-hydroxy-2-quinolones, are found in various natural products and have demonstrated a wide range of biological activities. researchgate.netnih.gov Their structural features, particularly the presence of the hydroxyl group at the 4-position and the carbonyl group at the 2-position, allow for diverse chemical reactions and interactions with biological macromolecules. researchgate.netresearchgate.net
Research has shown that 4-hydroxyquinolin-2(1H)-one derivatives possess antibacterial, antifungal, anticancer, and antioxidant activities. nih.gov For instance, certain derivatives have shown potent antifungal activity, in some cases surpassing that of established antifungal agents. nih.gov The scaffold's ability to be readily functionalized has made it an attractive starting point for the synthesis of new bioactive molecules. researchgate.net The diverse applications of these derivatives extend beyond medicine, with some being investigated for their potential as antioxidants, antidegradants, and UV absorbers in materials science. researchgate.netbenthamdirect.com
Position of 6-Chloro-4-hydroxyquinolin-2(1H)-one as a Key Synthetic Intermediate and Research Target
This compound emerges as a compound of particular interest due to the influence of the chlorine substituent at the 6-position. The introduction of a halogen, such as chlorine, into the quinolone ring system is a well-established strategy in medicinal chemistry to enhance biological activity. acs.orgmdpi.comnih.gov For example, the development of fluoroquinolones, which feature a fluorine atom at the 6-position, dramatically increased antibacterial potency and spectrum. acs.orgmdpi.com
Specifically, this compound serves as a key synthetic intermediate for the creation of more complex molecules with potential therapeutic applications. nih.gov Its structure provides a versatile platform for further chemical modifications. For example, it has been used as a precursor for the synthesis of novel azo disperse dyes. researchgate.net Furthermore, derivatives of this compound have been investigated for their potential antiviral activities, particularly against the hepatitis B virus (HBV). nih.gov A series of novel derivatives of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one demonstrated significant inhibitory potency against the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg), as well as the replication of HBV DNA. nih.gov
The continued exploration of this compound and its derivatives as research targets is driven by the potential to discover new compounds with improved efficacy and novel mechanisms of action for a variety of diseases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRWZGHILAGXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1677-36-7 | |
| Record name | 6-chloro-4-hydroxy-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Chloro 4 Hydroxyquinolin 2 1h One
Established Synthetic Routes to the 6-Chloro-4-hydroxyquinolin-2(1H)-one Core Structure
Traditional methods for the synthesis of the this compound core have been well-documented, primarily relying on cyclization reactions of appropriately substituted aniline (B41778) and malonic acid derivatives.
Cyclocondensation Reactions of Precursor Malonamides and Anilides
A foundational approach to the quinolinone ring system involves the cyclocondensation of anilines with malonic acid derivatives. In a typical procedure, a substituted aniline, such as 4-chloroaniline, is reacted with a malonic ester, like diethyl malonate, to form an enamine intermediate. This intermediate then undergoes thermal or acid-catalyzed cyclization to yield the desired 4-hydroxyquinolin-2(1H)-one. The Conrad-Limpach reaction is a classic example of this type of transformation. nih.gov The reaction of anilines with malonic acid in the presence of phosphorus oxychloride is also a known method to afford 4-hydroxy-2-quinolones. asianpubs.org
The general scheme for this reaction is as follows:
Aniline and a dialkyl malonate are heated, often in a high-boiling solvent, to form a β-anilinoacrylate.
This intermediate is then cyclized at a higher temperature to give the corresponding 4-hydroxy-2-quinolone.
Variations of this method include the use of different condensing agents and reaction conditions to improve yields and purity.
Synthetic Pathways via Reduction from Dichloroquinolin-2,4-dione Derivatives
An alternative strategy involves the synthesis of a 2,4-dichloroquinoline (B42001) precursor, which can then be selectively reduced or hydrolyzed to the target compound. One-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphorus oxychloride has been reported. asianpubs.org The resulting 2,4-dichloroquinoline can then be converted to this compound.
Sustainable and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. This has led to the exploration of catalyst-free and microwave-assisted protocols for the synthesis of quinolinones. sruc.ac.ukmdpi.com
Catalyst-Free and Environmentally Benign Condensation Protocols
Researchers have developed catalyst-free methods for key synthetic steps. For instance, the decarboxylation of certain precursor acids can be achieved thermally without the need for a catalyst. nih.gov While not a direct synthesis of the entire quinolinone, this highlights the trend towards minimizing catalyst use. The use of water as a solvent and avoiding toxic reagents are also key aspects of green chemistry approaches in quinoline (B57606) synthesis. researchgate.net
Microwave-Assisted Synthetic Strategies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. technologynetworks.com This technology has been successfully applied to the synthesis of quinolinone derivatives. technologynetworks.comgoogle.comnih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours to days | Minutes |
| Energy Efficiency | Lower | Higher |
| Yields | Often moderate | Often improved |
| By-products | Can be significant | Often reduced |
A specific example involves the microwave-assisted synthesis of 2,4-dichloroquinolines, which are precursors to the target molecule. This method reports a significant reduction in reaction time from hours to seconds. asianpubs.org Another report describes the microwave-assisted synthesis of 6-chloro-2-(1H)-quinolinone from 6-chloroquinoline (B1265530) and ethyl chloroacetate (B1199739) in ethyl acetate (B1210297) with water, achieving a high yield in a short reaction time. google.com
Catalytic Methodologies for the Formation of the Quinolone Skeleton (e.g., Palladium-Catalyzed Cyclizations)
Modern synthetic chemistry has seen a surge in the use of transition metal catalysis, with palladium-catalyzed reactions being particularly prominent for the construction of heterocyclic systems. nih.gov These methods offer high efficiency and functional group tolerance under mild conditions. nih.gov
Palladium-catalyzed reactions, such as the Heck coupling and tandem amidation/aldol condensations, have been employed to construct the quinolone core. nih.gov While not always directly forming the 6-chloro-4-hydroxy variant, these methodologies are crucial for creating the necessary precursors for cyclization into the quinolone ring system. For instance, palladium-catalyzed carbonylative cyclization reactions provide an efficient route to quinolones. mdpi.comcdnsciencepub.com These reactions often involve the coupling of an o-iodoaniline with an alkyne in the presence of carbon monoxide and a palladium catalyst. cdnsciencepub.com
A process for quinoline synthesis through palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has also been described, which proceeds in the absence of acids or bases. rsc.orgrsc.org
Chemical Derivatization and Analogue Synthesis of 6 Chloro 4 Hydroxyquinolin 2 1h One
Functionalization at the C-3 Position of 6-Chloro-4-hydroxyquinolin-2(1H)-one
The C-3 position of the this compound ring is a frequent target for derivatization due to its reactivity, which allows for the introduction of a wide array of functional groups. This reactivity stems from the electron-donating effects of the hydroxyl and amino groups within the quinolinone system. These modifications can significantly alter the molecule's chemical and physical properties.
Mannich-Type Reactions and Aminomethylation Strategies
The Mannich reaction is a powerful tool for introducing aminomethyl groups onto the this compound scaffold. This classic three-component reaction involves an active hydrogen compound (the quinolinone), an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov The essence of this reaction is the substitution of an active hydrogen atom with an aminomethylene group. nih.gov
In the context of this compound, the hydrogen at the C-3 position is sufficiently acidic to participate in this reaction. The process generally proceeds under mild conditions and offers a straightforward method for synthesizing a variety of 3-aminomethyl derivatives. nih.govnih.gov For instance, reacting this compound with formaldehyde (B43269) and a suitable amine, such as piperidine, can yield the corresponding 3-(piperidin-1-ylmethyl) derivative. nih.gov The specific amine used in the reaction can be varied to introduce different alkyl or aryl substituents, providing a route to a library of analogues with diverse structures. nih.gov
A proposed mechanism for the direct deamination reaction that can occur during Mannich synthesis involves a six-membered ring intermediate. rsc.org First, a Mannich base is formed through the reaction of the enamine tautomer of the quinolinone, formaldehyde, and a secondary amine hydrochloride. rsc.org The addition of a base can then generate an unprotonated intermediate, which is an isomer of the Mannich base. rsc.org This is followed by an instantaneous hydrogen transfer to produce the final vinylquinoline product. rsc.org
| Reagents | Product | Reaction Type |
| This compound, Formaldehyde, Piperidine | 6-Chloro-4-hydroxy-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one | Mannich Reaction |
| This compound, Formaldehyde, Morpholine | 6-Chloro-4-hydroxy-3-(morpholinomethyl)quinolin-2(1H)-one | Mannich Reaction |
| This compound, Formaldehyde, Dimethylamine | 3-((Dimethylamino)methyl)-6-chloro-4-hydroxyquinolin-2(1H)-one | Mannich Reaction |
Azo-Coupling Reactions and Preparation of Azo Compounds
Azo-coupling reactions are a fundamental method for synthesizing azo compounds, where a diazonium salt reacts with an activated aromatic or heterocyclic ring. researchgate.net In the case of this compound, the electron-rich nature of the quinolinone ring system facilitates electrophilic substitution by the diazonium ion, typically at the C-3 position. researchgate.netresearchgate.net
The synthesis of these azo dyes generally involves a two-step process. The first step is the diazotization of a primary aromatic amine, such as a substituted aniline (B41778), with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (0–5 °C) to form the corresponding diazonium salt. derpharmachemica.com In the second step, this freshly prepared diazonium salt is coupled with this compound. derpharmachemica.com The coupling reaction is an electrophilic substitution that occurs at the C-3 position of the quinolinone ring. derpharmachemica.com The reaction conditions, such as pH and temperature, are crucial for achieving good yields and selectivity. These reactions often result in brightly colored azo dyes, a characteristic feature of compounds containing the -N=N- chromophore. nih.gov
| Diazonium Salt Source (Amine) | Coupling Partner | Resulting Azo Compound |
| Aniline | This compound | 6-Chloro-4-hydroxy-3-(phenyldiazenyl)quinolin-2(1H)-one |
| 4-Nitroaniline | This compound | 6-Chloro-4-hydroxy-3-((4-nitrophenyl)diazenyl)quinolin-2(1H)-one |
| 2-Chloroaniline | This compound | 6-Chloro-3-((2-chlorophenyl)diazenyl)-4-hydroxyquinolin-2(1H)-one |
Electrophilic and Nucleophilic Substitution Reactions
The C-3 position of this compound is susceptible to various electrophilic substitution reactions beyond azo coupling. science.gov These reactions are driven by the electron-donating nature of the hydroxyl group at C-4, which activates the C-3 position towards attack by electrophiles. For instance, nitration or halogenation can introduce nitro or halo groups at this position, respectively, providing intermediates for further synthetic transformations.
Conversely, while direct nucleophilic substitution at the C-3 position is less common, the introduction of a suitable leaving group at this position can enable such reactions. For example, if a halogen atom is introduced at C-3, it can be displaced by various nucleophiles. More commonly, nucleophilic substitution reactions are observed at other positions of the quinolinone ring, such as the C-4 position, especially after converting the hydroxyl group into a better leaving group like a chloro group. mdpi.comresearchgate.net For instance, treatment of 4-chloro-substituted quinolinones with nucleophiles like amines, thiols, or azide (B81097) ions can lead to the corresponding 4-substituted products. mdpi.comresearchgate.net
Modifications at the N-1 Position of this compound
The nitrogen atom at the N-1 position of the this compound ring provides another key site for chemical modification. Functionalization at this position can significantly impact the molecule's properties by altering its electronic distribution and steric profile.
Acylation and Alkylation Reactions for N-Substitution
The N-1 position of this compound can be readily functionalized through acylation and alkylation reactions. researchgate.net These reactions typically require the deprotonation of the N-H group by a suitable base to generate a more nucleophilic amide anion, which then reacts with an acylating or alkylating agent. nih.gov
Alkylation introduces an alkyl group onto the N-1 nitrogen. This is commonly achieved by treating the quinolinone with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base such as sodium hydride (NaH) in an appropriate solvent like dimethylformamide (DMF). nih.gov The choice of alkylating agent allows for the introduction of a wide variety of alkyl chains, including simple alkyls, substituted alkyls, and aralkyl groups. chemrxiv.orgnih.gov
Acylation involves the introduction of an acyl group (R-C=O) at the N-1 position. This is typically accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base. chemrxiv.orgnih.gov For example, reacting this compound with chloroacetyl chloride can yield the corresponding N-1-chloroacetylated derivative. vensel.org This acylated product can then serve as a versatile intermediate for further modifications, such as in the Hantzsch thiazole (B1198619) synthesis to form fused thiazole-quinoline systems. vensel.org
| Reaction Type | Reagent | Product |
| Alkylation | Methyl iodide, NaH | 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one |
| Acylation | Chloroacetyl chloride | 1-(2-Chloroacetyl)-6-chloro-4-hydroxyquinolin-2(1H)-one |
| Alkylation | Ethyl bromide, K2CO3 | 1-Ethyl-6-chloro-4-hydroxyquinolin-2(1H)-one |
Construction of Fused Heterocyclic Systems from this compound (e.g., Pyranoquinolones)
The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. researchgate.netrsc.org These reactions often involve the functional groups at the C-3 and C-4 positions, leading to the formation of a new ring fused to the quinolinone core. A notable example is the synthesis of pyranoquinolones.
The construction of a pyran ring fused to the quinoline (B57606) system can be achieved through various synthetic strategies. One common approach involves the reaction of the 4-hydroxy group with a suitable three-carbon synthon. For instance, a Pechmann condensation-type reaction of this compound with an α,β-unsaturated acid or ester can lead to the formation of a pyrano[3,2-c]quinolone system.
Another strategy involves a multi-step sequence starting with the functionalization of the C-3 position. For example, a Knoevenagel condensation of a C-3 acetyl derivative with an active methylene (B1212753) compound can be followed by an intramolecular cyclization to form the pyran ring. The specific reagents and reaction conditions can be tailored to control the regioselectivity and yield of the desired fused heterocyclic product. researchgate.net The resulting pyranoquinolones represent a class of compounds with a distinct and more rigid three-dimensional structure compared to the parent quinolinone. The nitration of 4-hydroxypyranoquinoline-2,5-dione followed by chlorination can yield chloro-6-ethyl-3-nitropyrano(3,2-c)quinoline-2,5(6H)-dione. researchgate.net This derivative can then undergo substitution reactions with various nucleophiles to create a series of novel 4-substituted-3-nitropyranoquinolinones. researchgate.net
Synthesis and Characterization of Other Halogenated 4-Hydroxyquinolin-2(1H)-one Isomers (e.g., 3-chloro-4-hydroxyquinolin-2(1H)-one)
The synthesis of various halogenated isomers of 4-hydroxyquinolin-2(1H)-one is a significant area of research, driven by the desire to understand the structure-activity relationships of this class of compounds. The position and nature of the halogen substituent on the quinolinone core can profoundly influence the molecule's chemical and biological properties.
A general and practical method for synthesizing halo quinolin-2(1H)-ones involves a two-step sequence starting from readily available halo anilines. researchgate.net In this approach, the respective aniline is first acylated. The resulting amide intermediate then undergoes cyclization in the presence of a strong acid, such as sulfuric acid, to yield the desired halogenated quinolin-2(1H)-one. researchgate.net This method has been successfully applied on a large scale. researchgate.net
Another versatile strategy for creating substituted 4-hydroxyquinolin-2-ones, including halogenated derivatives, is through the C-acylation of active methylene compounds with functionalized 3,1-benzoxazin-4-ones. clockss.org This reaction can be followed by a cyclization step to furnish the final quinolinone product in good yields. clockss.org Microwave-assisted synthesis using substituted anilines and malonic acid or its esters has also proven to be an effective method for preparing ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives. nih.gov
The synthesis of 3-substituted quinolin-4-ones, a class that includes halogenated isomers, can be achieved through a method developed by Victor Snieckus. mdpi.com This procedure involves the condensation of an anthranilic acid amide with a ketone, followed by cyclization of the resulting imine using a strong base like lithium diisopropylamide (LDA). mdpi.com
Focusing on a specific isomer, 3-chloro-4-hydroxyquinolin-2(1H)-one , its synthesis provides a concrete example of these methodologies. The characterization of this and other isomers is crucial to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable for this purpose. For instance, the structures of 3-substituted 4-hydroxyquinolin-2(1H)-ones have been unequivocally identified through detailed ¹H and ¹³C NMR spectral analysis. clockss.org
The table below presents characterization data for 3-chloro-4-hydroxyquinolin-2(1H)-one.
Table 1: Physicochemical and Spectroscopic Data for 3-Chloro-4-hydroxyquinolin-2(1H)-one
| Property | Value |
| Molecular Formula | C₉H₆ClNO₂ |
| Molecular Weight | 195.60 g/mol |
| CAS Number | 14933-25-6 |
| IUPAC Name | 3-chloro-4-hydroxy-1H-quinolin-2-one |
Data sourced from PubChem CID 54705767 nih.gov
The synthesis of other halogenated isomers, such as those substituted at the 5, 7, or 8 positions, can also be accomplished using variations of the aforementioned synthetic routes, typically by selecting the appropriately substituted aniline as the starting material. The characterization of each isomer provides unique spectral data corresponding to the specific substitution pattern on the quinoline ring.
Advanced Spectroscopic Characterization and Tautomeric Studies of 6 Chloro 4 Hydroxyquinolin 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-Chloro-4-hydroxyquinolin-2(1H)-one, both ¹H and ¹³C NMR are essential for a complete structural assignment.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. In a typical solvent like DMSO-d₆, the spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons attached to heteroatoms (N-H and O-H).
The aromatic region would display signals for the three protons on the chlorinated benzene ring. The proton at position 5 (H-5) would likely appear as a doublet, coupled to the proton at position 7. The proton at position 7 (H-7) would appear as a doublet of doublets, showing coupling to both H-5 and H-8. The H-8 proton signal would also be a doublet, coupled to H-7. The presence of the electron-withdrawing chlorine atom at C-6 influences the chemical shifts of these aromatic protons, generally causing a downfield shift compared to the unsubstituted parent compound. The proton on the heterocyclic ring (H-3) is expected to appear as a singlet. The labile protons of the N-H and O-H groups would appear as broad singlets, and their chemical shifts can be highly dependent on concentration and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~5.5-6.0 | Singlet (s) | N/A |
| H-5 | ~7.8-8.0 | Doublet (d) | J ≈ 8.5-9.0 |
| H-7 | ~7.4-7.6 | Doublet of Doublets (dd) | J ≈ 8.5-9.0, 2.0-2.5 |
| H-8 | ~7.2-7.4 | Doublet (d) | J ≈ 2.0-2.5 |
| N1-H | ~11.0-12.0 | Broad Singlet (br s) | N/A |
Note: Data are predictive and based on analyses of similar quinolinone structures. Actual values may vary.
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in A proton-decoupled ¹³C NMR spectrum for this compound would display nine distinct signals, corresponding to the nine carbon atoms in the structure. The chemical shifts are indicative of the electronic environment of each carbon.
The carbonyl carbon (C-2) and the carbon bearing the hydroxyl group (C-4) are typically found significantly downfield. The carbon atom directly bonded to the chlorine (C-6) will also be influenced, and its chemical shift can be predicted using substituent effect calculations. The aromatic carbons generally resonate in the range of 110–140 ppm. The chemical shift of C-4 is a particularly useful marker for determining the predominant tautomeric form in solution; a significant deshielding of this carbon is indicative of the 4-oxo (keto) form. nuph.edu.ua
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~160-165 |
| C-3 | ~100-105 |
| C-4 | ~165-170 |
| C-4a | ~138-142 |
| C-5 | ~125-130 |
| C-6 | ~128-133 |
| C-7 | ~120-125 |
| C-8 | ~115-120 |
Note: Data are predictive and based on analyses of similar quinolinone structures. Actual values may vary.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound provides key evidence for its structure and tautomeric state.
Key vibrational bands include:
N-H and O-H Stretching: Broad absorption bands in the region of 3400-3000 cm⁻¹ are characteristic of N-H and O-H stretching vibrations, often overlapping.
C=O Stretching: A strong absorption band between 1700-1650 cm⁻¹ is a clear indicator of the carbonyl group (C=O) at the C-2 position, confirming the presence of the quinolin-2-one form. mdpi.com
C=C and C=N Stretching: Aromatic and heterocyclic ring stretching vibrations typically appear in the 1620-1450 cm⁻¹ region.
C-Cl Stretching: The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically around 800-600 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H / N-H stretch | 3400-3000 | Strong, Broad |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C=O stretch | 1700-1650 | Strong |
| C=C stretch (aromatic) | 1620-1450 | Medium-Strong |
| C-O stretch / O-H bend | 1250-1150 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Investigations
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The spectrum is characteristic of the conjugated π-electron system of the quinolinone core. The presence of substituents and the polarity of the solvent can influence the absorption maxima (λ_max). acs.org
Studies on related hydroxyquinoline derivatives show that the absorption spectrum is sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.netbookpi.org Variations in solvent polarity can affect the position of the absorption bands. For instance, in polar solvents, hydrogen bonding interactions can stabilize the ground or excited state differently than in non-polar solvents, leading to a shift in λ_max. bookpi.org This behavior can be used to probe the electronic structure and the nature of the electronic transitions (e.g., π→π* or n→π*).
Table 4: Expected UV-Vis Absorption Maxima for this compound in Different Solvents
| Solvent | Polarity | Expected λ_max (nm) |
|---|---|---|
| Hexane | Non-polar | ~320-330 |
| Dichloromethane | Polar aprotic | ~325-335 |
| Ethanol | Polar protic | ~330-340 |
Note: Data are illustrative, based on general solvatochromic trends for similar compounds.
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (molecular formula C₉H₆ClNO₂), the expected molecular weight is approximately 195.6 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺˙ would be observed at m/z 195. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺˙ peak at m/z 197 with about one-third the intensity of the [M]⁺˙ peak would be expected.
Common fragmentation pathways for quinoline (B57606) derivatives often involve the loss of small, stable molecules. chempap.orgnih.gov For this compound, fragmentation could include the loss of carbon monoxide (CO) from the carbonyl group, followed by further fragmentation of the quinoline ring system. The fragmentation pattern provides a fingerprint that helps confirm the identity of the compound.
Experimental and Theoretical Studies on Keto-Enol Tautomerism in 4-Hydroxyquinolin-2(1H)-ones
The 4-hydroxyquinolin-2(1H)-one scaffold can exist in equilibrium between several tautomeric forms, primarily the 4-hydroxy-2-oxo form (keto-enol) and the 2,4-dihydroxyquinoline form (dienol). Both experimental and theoretical studies have been conducted to determine the relative stability and predominance of these tautomers.
Computational studies using Density Functional Theory (DFT) on various substituted 4-hydroxyquinolines have shown that the keto-tautomer (the 4-hydroxy-2-oxo form) is generally the most stable form in both the gas phase and in various solvents. researchgate.netresearchgate.net The presence of a chlorine atom at the 6-position is not expected to alter this preference significantly. researchgate.net These theoretical findings are consistent with experimental data from X-ray crystallography and NMR spectroscopy on related compounds, which also indicate a preference for the keto form. researchgate.net
Spectroscopic methods provide direct experimental evidence. For instance, the strong C=O stretching band in the FT-IR spectrum and the characteristic chemical shifts for C-2 and C-4 in the ¹³C NMR spectrum strongly support the predominance of the 4-hydroxyquinolin-2(1H)-one tautomer in most conditions. nuph.edu.ua The tautomeric equilibrium can be influenced by factors such as solvent polarity and pH, but the keto form remains the major contributor under neutral conditions.
Computational and Theoretical Chemistry Applications to 6 Chloro 4 Hydroxyquinolin 2 1h One
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. uomustansiriyah.edu.iq For 6-Chloro-4-hydroxyquinolin-2(1H)-one, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. researchgate.netijcce.ac.ir This optimized structure is the foundation for calculating a host of molecular properties.
DFT studies provide insights into the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity; a smaller gap suggests the molecule is more easily excitable and thus more reactive. uantwerpen.beajchem-a.com For similar quinolinone derivatives, this energy gap has been calculated to be around 0.80 to 2.23 eV, indicating significant stability. uantwerpen.be
The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from DFT calculations that illustrates the charge distribution on the molecule's surface. uomustansiriyah.edu.iqresearchgate.net It provides a visual guide to the electrophilic and nucleophilic sites of this compound. The MEP map uses a color spectrum to represent different potential values:
Red: Indicates regions of high electron density and negative electrostatic potential, typically associated with lone pairs on heteroatoms like oxygen and nitrogen. These are the most likely sites for electrophilic attack.
Blue: Represents regions of low electron density and positive electrostatic potential, usually around hydrogen atoms attached to electronegative atoms. These areas are susceptible to nucleophilic attack.
Green: Denotes areas of neutral or near-zero potential.
For quinolinone structures, the MEP surface typically shows negative potential (red/yellow) localized around the carbonyl oxygen and the hydroxyl group's oxygen, identifying them as key sites for interacting with electrophiles. tandfonline.comekb.eg Positive potential (blue) is often found near the N-H and O-H protons, highlighting their acidic nature. nih.gov This analysis is crucial for predicting how the molecule will interact with other molecules, including biological receptors.
Natural Bonding Orbital (NBO) analysis is a computational method used to study the delocalization of electron density and the interactions between orbitals within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. faccts.de This provides a quantitative description of the Lewis-like structure of this compound. wisc.edu
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu These interactions represent hyperconjugative effects, where electron density is transferred from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. The stabilization energy (E(2)) associated with these transfers indicates the strength of the interaction. For instance, in related quinolinone systems, significant delocalization is often observed from the lone pairs of oxygen and nitrogen atoms to the antibonding orbitals (π*) of the aromatic rings. ijcce.ac.irnih.gov This electron delocalization is fundamental to the molecule's stability and electronic properties. nih.gov
Table 1: Illustrative NBO Analysis Donor-Acceptor Interactions Note: This table represents typical interactions observed in similar quinolinone structures and is illustrative for this compound.
| Donor NBO (Lewis) | Acceptor NBO (Non-Lewis) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) O-atom of C=O | π* (C-C) in aromatic ring | ~20-30 | Lone Pair -> Antibonding π |
| LP (1) N-atom | π* (C=C) in aromatic ring | ~40-55 | Lone Pair -> Antibonding π |
| π (C=C) in aromatic ring | π* (C=C) in adjacent bond | ~15-25 | π -> Antibonding π |
DFT calculations can be used to predict various thermochemical parameters of this compound at different temperatures. These parameters include standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°). Such calculations are vital for understanding the molecule's stability and its behavior in chemical reactions under various conditions.
Furthermore, the acidity constant (pKa) of the molecule can be computationally estimated. The pKa is a measure of the acidity of the hydroxyl (O-H) and amine (N-H) protons. The calculation typically involves determining the Gibbs free energy change for the deprotonation reaction in a solvent, often using a polarizable continuum model (PCM). For the related compound 3-chloro-4-hydroxyquinolin-2(1H)-one, theoretical pKa values have been successfully calculated, demonstrating the utility of this approach. ijcce.ac.ir These predicted values are crucial for understanding the molecule's ionization state in different pH environments, which directly impacts its solubility, membrane permeability, and receptor binding affinity.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excited States and UV-Vis Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. mdpi.com By applying TD-DFT, researchers can calculate the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. bohrium.com
For quinolinone derivatives, TD-DFT calculations, often performed with functionals like B3LYP or PBE0 in conjunction with a solvent model, can accurately predict the electronic transitions responsible for the observed UV-Vis spectrum. ijcce.ac.irnih.gov The main electronic transitions are typically from HOMO to LUMO, often characterized as π → π* transitions within the conjugated aromatic system. researchgate.net Comparing the computationally predicted spectrum with experimental data serves to validate the chosen theoretical method and provides a detailed assignment of the electronic transitions. acs.org
Table 2: Example of Predicted Electronic Transitions (TD-DFT) Note: This table shows representative data for quinolinone-type compounds to illustrate the output of TD-DFT calculations for this compound.
| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| ~3.5 - 3.8 | ~325 - 355 | > 0.1 | HOMO -> LUMO (π -> π) |
| ~4.0 - 4.3 | ~288 - 310 | > 0.2 | HOMO-1 -> LUMO (π -> π) |
| ~4.5 - 4.8 | ~258 - 275 | > 0.3 | HOMO -> LUMO+1 (π -> π*) |
Molecular Docking and Molecular Dynamics Simulations for Receptor-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov For this compound, docking simulations can identify potential biological targets and elucidate the specific binding mode within the active site. The process involves generating multiple conformations of the ligand and fitting them into the receptor's binding pocket, with a scoring function used to estimate the binding affinity. nih.gov Derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have been studied using molecular docking to investigate their potential as anticancer agents. mdpi.com
Following docking, Molecular Dynamics (MD) simulations are often employed to study the stability and dynamics of the ligand-receptor complex over time. biotechrep.ir MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the complex's behavior in a simulated physiological environment. mdpi.com This method can assess the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, observed in the docking pose and calculate the binding free energy, offering a more rigorous prediction of binding affinity. nih.gov
Prediction of Spectroscopic Signatures (NMR, IR)
Computational methods are widely used to predict the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is the standard for calculating the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.netbohrium.com The calculated chemical shifts, usually referenced against a standard like tetramethylsilane (TMS), can be compared directly with experimental spectra. This comparison aids in the definitive assignment of signals in complex spectra and confirms the molecule's structure. nih.govnih.gov
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. ijcce.ac.ir The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method. A detailed assignment of the vibrational modes can be performed using Potential Energy Distribution (PED) analysis, which describes the contribution of different internal coordinates (bond stretches, angle bends) to each normal mode of vibration. researchgate.netnih.gov
Investigation of Non-Linear Optical (NLO) Properties
The potential of this compound as a non-linear optical (NLO) material is primarily investigated through computational and theoretical chemistry. These studies are crucial in predicting the NLO response of the molecule, which is a key characteristic for applications in optoelectronics and photonics. The investigation of NLO properties is predominantly carried out using quantum chemical calculations, which provide insights into the molecular structure-property relationships that govern the NLO activity.
Research findings in this area are typically based on Density Functional Theory (DFT), a computational method that allows for the calculation of various electronic properties of molecules. Specifically, the geometry of the this compound molecule is first optimized to its ground state using a specific functional and basis set, such as B3LYP/6-311++G(d,p). Following optimization, key NLO-related parameters are calculated, including the electric dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β).
The first-order hyperpolarizability (β) is the most critical parameter for determining the second-order NLO response of a molecule. A high β value suggests a strong NLO activity, which is often associated with significant intramolecular charge transfer (ICT). In the case of this compound, the presence of both electron-donating groups (the hydroxyl group) and electron-withdrawing groups (the chloro and carbonyl groups) attached to the π-conjugated quinolinone scaffold is expected to facilitate ICT, thereby potentially leading to a significant NLO response.
The calculated NLO properties are often compared to those of a standard reference material, such as urea (B33335) or p-nitroaniline, to gauge their relative NLO efficiency. While specific experimental and computational studies exclusively focused on this compound are not extensively reported in the literature, the theoretical investigation of its NLO properties would follow this established methodology. The results would be indicative of its potential for use in NLO applications.
Detailed Research Findings
A detailed theoretical investigation of the NLO properties of this compound would involve the following steps:
Molecular Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy conformation using DFT calculations. This provides an accurate representation of the molecular geometry, including bond lengths and angles.
Calculation of NLO Properties: Using the optimized geometry, the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated. These properties are tensors, but often the total or vector components are reported for comparison.
Analysis of Electronic Properties: To understand the origin of the NLO response, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are analyzed. A small HOMO-LUMO energy gap is often indicative of a molecule's high polarizability and, consequently, a larger hyperpolarizability. The spatial distribution of these frontier orbitals can reveal the pathways of intramolecular charge transfer.
Data Tables
The following tables represent the kind of data that would be generated in a computational study of the NLO properties of this compound. The values presented are hypothetical and for illustrative purposes, as a dedicated study with published data for this specific molecule is not available. They are compared with a standard NLO material, p-nitroaniline (PNA), for context.
Table 1: Calculated Electric Dipole Moment (μ), Mean Polarizability (α), and First-Order Hyperpolarizability (β) of this compound and p-Nitroaniline (PNA)
| Compound | Dipole Moment (μ) [Debye] | Mean Polarizability (α) [esu] | First-Order Hyperpolarizability (β) [esu] |
| This compound (Hypothetical) | 4.50 | 2.5 x 10-23 | 8.0 x 10-30 |
| p-Nitroaniline (Reference) | 6.20 | 1.2 x 10-23 | 9.2 x 10-30 |
Note: The values for this compound are hypothetical and for illustrative purposes only. Calculations are typically performed at a specific level of theory (e.g., B3LYP/6-311++G(d,p)).
Table 2: Components of the First-Order Hyperpolarizability (β) Tensor for this compound (Hypothetical Data)
| Component | Value [esu] |
| βxxx | 4.5 x 10-30 |
| βxxy | 0.8 x 10-30 |
| βxyy | -1.2 x 10-30 |
| βyyy | 2.5 x 10-30 |
| βxxz | 0.3 x 10-30 |
| βxzz | -0.5 x 10-30 |
| βyyz | 0.6 x 10-30 |
| βyzz | -0.9 x 10-30 |
| βzzz | 1.5 x 10-30 |
| βtot | 8.0 x 10-30 |
Note: The values are hypothetical. The total hyperpolarizability (βtot) is calculated from the individual tensor components.
Structure Activity Relationship Sar and Pharmacophore Analysis of 6 Chloro 4 Hydroxyquinolin 2 1h One Derivatives
Correlating Structural Modifications with Biological Effects
The biological activity of 6-Chloro-4-hydroxyquinolin-2(1H)-one derivatives can be significantly altered by introducing different functional groups at various positions on the quinolinone ring. These modifications influence the molecule's interaction with its biological target, affecting its efficacy and selectivity.
Influence of Halogenation (e.g., Chlorine at C-6) on Activity Profiles
The presence of a halogen atom, such as chlorine at the C-6 position, is a critical determinant of the biological activity of 4-hydroxyquinolin-2(1H)-one derivatives. Halogenation can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes. researchgate.net
Studies on various quinoline (B57606) derivatives have demonstrated the importance of halogenation. For instance, in a series of 8-hydroxyquinoline (B1678124) derivatives, monochloro and dichloro substitutions were found to confer supreme anti-bacterial activity. researchgate.net Specifically, halogenated 8-hydroxyquinolines, such as 7-bromo-8-hydroxyquinoline and clioquinol, exhibited high antigrowth activity against Gram-negative bacteria. researchgate.net In another study, halogenated quinolines were identified as a promising class of antibiofilm agents against Gram-positive pathogens. nih.gov
The position of the halogen also plays a crucial role. For example, in a series of quinoline-quinazolinone hybrids, the presence of a halide substituent at the para position was more favorable for antimicrobial activity compared to the meta position. indianchemicalsociety.com Furthermore, dihalide substitution generally resulted in a more favorable effect on activity compared to monohalide substitution. indianchemicalsociety.com
A series of novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. nih.gov Many of these compounds showed potent anti-HBV activity, highlighting the contribution of the chloro substituent at the C-6 position. nih.gov
Effects of Substitutions at C-3 and N-1 Positions on Biological Response
Modifications at the C-3 and N-1 positions of the quinolinone ring have been extensively explored to modulate the biological response of these compounds.
In one study, a library of substituted 4-hydroxyquinolin-2(1H)-ones was designed and synthesized. nih.gov The derivatives all shared a common 3-phenyl substituent and showed promising minimal inhibitory concentrations against Mycobacterium tuberculosis and Mycobacterium bovis. nih.gov This suggests that a phenyl group at the C-3 position is favorable for antitubercular activity.
Another study focused on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives as potential anticancer agents targeting the phosphatidylinositol 3-kinase (PI3Kα) enzyme. nih.gov The introduction of a carboxamide linkage at the C-3 position, with further substitutions on the N-phenyl ring, led to compounds with distinct antiproliferative activity against colon cancer cell lines. nih.gov
The nature of the substituent at the N-1 position also influences activity. For instance, the synthesis of 4-hydroxy-1-methyl-quinolin-2(1H)-one derivatives has been a focus of research, indicating that a methyl group at the N-1 position can be a key structural feature for certain biological activities. researchgate.net
Steric and Electronic Effects of Substituents on Target Affinity
The steric and electronic properties of substituents on the this compound scaffold are crucial for its interaction with biological targets. The size, shape, and electronic nature of these substituents can either enhance or diminish the binding affinity of the molecule.
For example, in the development of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, the electronic nature of the substituents on the N-phenyl ring was found to be important. nih.gov The presence of electron-donating or electron-withdrawing groups can alter the electron density of the molecule, thereby influencing its interaction with the amino acid residues in the binding site of the target protein.
In a study on quinoline-quinazolinone derivatives, it was observed that the substituent on the phenyl ring exerted a significant influence on the antibacterial profile. nih.gov Compounds with methoxy (B1213986) and methyl-substituted rings were more active compared to those with other electron-donating or withdrawing groups. nih.gov This highlights the delicate balance of electronic effects required for optimal activity.
Rational Design of Analogues Based on SAR Insights
The insights gained from SAR studies are invaluable for the rational design of new and more potent analogues of this compound. By understanding which structural features are essential for a particular biological activity, medicinal chemists can design new molecules with improved properties.
For example, based on the SAR of 4-hydroxyquinolin-2(1H)-ones as antitubercular agents, it was found that a 3-phenyl substituent was favorable for activity. nih.gov This information can be used to design new analogues with different substitutions on the phenyl ring to further optimize the activity.
Similarly, the discovery that 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives possess potent anti-HBV activity has paved the way for the design of new analogues with modifications at the C-3 and C-4 positions to enhance their antiviral efficacy. nih.gov
The design of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives as PI3Kα inhibitors was also guided by rational design principles. nih.gov Molecular docking studies were used to predict how these molecules would bind to the active site of the enzyme, allowing for the selection of substituents that would form favorable interactions. nih.gov
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are powerful tools in drug design, as they can be used to predict the activity of new, unsynthesized compounds.
A QSAR study on 8-hydroxyquinoline and its chloro derivatives as antimicrobial agents highlighted the potential of this approach in designing new compounds with improved antimicrobial activity. researchgate.net The study suggested that QSAR can help in designing new 8-hydroxyquinoline-based antimicrobial agents. researchgate.net While this study did not directly focus on this compound, the principles are applicable.
The development of robust QSAR models for this compound derivatives could significantly accelerate the discovery of new drug candidates. By identifying the key molecular descriptors that are correlated with a specific biological activity, these models can guide the synthesis of new analogues with a higher probability of success.
Biological Targets and Mechanistic Investigations of 6 Chloro 4 Hydroxyquinolin 2 1h One Analogues
Enzyme Inhibition Mechanisms
Analogues of 6-chloro-4-hydroxyquinolin-2(1H)-one have been shown to inhibit a range of enzymes through distinct mechanistic pathways, underpinning their therapeutic potential in antibacterial, antiviral, and anticancer contexts, as well as their application in agriculture.
A key mechanism for the antibacterial action of quinolone derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial survival as they manage DNA topology, including supercoiling, catenation, and decatenation, which are vital for DNA replication, repair, and transcription.
Recent studies have specifically identified the DNA gyrase subunit B (GyrB) as a primary target for derivatives of the 4-hydroxy-2-quinolone scaffold. tandfonline.comnih.gov Unlike traditional fluoroquinolones that typically target the DNA cleavage-reunion activity of the GyrA subunit, these analogues function by inhibiting the ATPase activity of the GyrB subunit. nih.gov This inhibition prevents the enzyme from hydrolyzing ATP, the energy source required for its supercoiling activity. nih.gov
Specifically, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides and N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides have been identified as potent GyrB inhibitors. tandfonline.comebi.ac.uk Molecular docking studies predict that the 4-hydroxy-2-quinolone-3-carboxamide portion of these molecules binds to the ATP binding site of GyrB. tandfonline.comnih.gov This interaction is stabilized by hydrogen bonds with key amino acid residues, such as Arginine-84 and Arginine-144, and hydrophobic interactions with residues like Proline-87. tandfonline.comnih.gov By occupying this site, the inhibitors block ATP from binding, effectively halting the enzyme's function and leading to bacterial cell death. This targeted action against GyrB is a promising strategy for developing new antibiotics, particularly against resistant strains like methicillin-resistant S. aureus (MRSA). tandfonline.comnih.govebi.ac.uk
Table 1: Inhibition of S. aureus GyrB by 4-hydroxy-2-quinolone-3-carboxamide Analogues
| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |
| f1 | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide | DNA Gyrase B | 1.21 | tandfonline.comnih.gov |
| f4 | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide derivative | DNA Gyrase B | 0.31 | tandfonline.comnih.gov |
| f14 | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide derivative | DNA Gyrase B | 0.28 | tandfonline.comnih.gov |
Analogues based on the quinolone and quinazolinone core have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the Human Immunodeficiency Virus Type 1 (HIV-1). The HIV-1 reverse transcriptase (RT) is a critical enzyme for the viral life cycle, responsible for converting the viral RNA genome into DNA.
One such analogue, a chloroxoquinolinic ribonucleoside known as 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid (Compound A), has been shown to inhibit the RNA-dependent DNA polymerase (RDDP) activity of HIV-1 RT. Kinetic studies revealed an uncompetitive mode of inhibition with respect to the incorporation of the nucleotide triphosphate (dTTP) and a noncompetitive mode with respect to the template/primer (TP) binding. This suggests the inhibitor has a greater affinity for the ternary RT-TP-dNTP complex. Its aglycan form (Compound B) was found to be 10-fold less potent. tandfonline.com
Another related compound, 6-Chloro-(4S)-cyclopropyl-3,4-dihydro-4-((2-pyridyl)-ethynyl)quinazolin-2(1H)-one (L-738,372), acts as a reversible and noncompetitive inhibitor of HIV-1 RT with a Ki of 140 nM. It binds to a site that overlaps with other NNRTIs. A notable characteristic of this inhibitor is its ability to act synergistically with nucleoside analogue inhibitors like azidothymidine triphosphate. nih.gov
Table 2: Inhibition of HIV-1 Reverse Transcriptase by Quinolone/Quinazolinone Analogues
| Compound | Inhibition Constant (Ki) | Inhibition Mode | Target Activity | Reference |
| L-738,372 | 140 nM | Noncompetitive (vs. dTTP) | RDDP | nih.gov |
| Compound A | - | Uncompetitive (vs. dTTP), Noncompetitive (vs. TP) | RDDP | tandfonline.com |
The quinolinone scaffold has been explored for its potential to modulate enzymes involved in neurotransmission, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are key targets in the treatment of neurodegenerative diseases like Alzheimer's disease.
Investigations into a series of quinolinones and dihydroquinolinones revealed that while they showed no significant inhibition of human recombinant MAO-A or MAO-B, several analogues were effective inhibitors of cholinesterases (ChE). One compound in particular, designated QN8, was identified as a potent and selective non-competitive inhibitor of human recombinant acetylcholinesterase (hrAChE) with an IC₅₀ value of 0.29 µM and a Ki in the nanomolar range (79 nM). Docking studies confirmed its interaction with the enzyme, highlighting its potential as a lead compound for Alzheimer's therapy. nih.gov
Further studies on 4-N-phenylaminoquinoline derivatives also demonstrated significant AChE inhibitory activity. Compound 11g from this series was the most potent, inhibiting both AChE and butyrylcholinesterase (BChE) with IC₅₀ values of 1.94 µM and 28.37 µM, respectively. Kinetic analysis showed these compounds act as mixed-type inhibitors of AChE. nih.gov This dual inhibition mechanism, affecting both the catalytic active site and peripheral anionic site of the enzyme, is a desirable trait for potential Alzheimer's treatments.
In the context of herbicidal activity, quinolone analogues have been identified as inhibitors of Photosystem II (PSII) in plants and cyanobacteria. PSII is a crucial protein complex in the thylakoid membranes of chloroplasts that performs the light-dependent reactions of photosynthesis.
The mechanism of action for these herbicides involves the interruption of the photosynthetic electron transport chain. Specifically, quinolones act by competing with the native plastoquinone (B1678516) (PQ) for its binding site (the QB-site) on the D1 protein subunit of the PSII reaction center. ebi.ac.ukmdpi.com By binding to the D1 protein, the herbicide blocks the docking of plastoquinone, which is the terminal electron acceptor of PSII. ebi.ac.uk This blockage halts the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively shutting down ATP and NADPH synthesis. ebi.ac.uk The disruption of electron flow also leads to the formation of reactive oxygen species, causing oxidative stress and rapid cellular damage, which ultimately kills the plant. ebi.ac.uk Quinolones, in this context, are considered phenolic-type herbicides, and their inhibitory potency is dependent on specific structural features and charge distributions. mdpi.com
Kinase enzymes are a major focus of drug discovery, particularly in oncology, and the quinolinone/quinazoline (B50416) scaffold is central to many potent kinase inhibitors. These enzymes regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.
Analogues of this compound have been specifically developed as inhibitors of several key kinases:
Epidermal Growth Factor Receptor Kinase (EGFRK): The quinazoline core is a well-established pharmacophore for EGFR inhibitors. Derivatives such as 6-arylureido-4-anilinoquinazolines have been synthesized and show potent inhibitory activity against EGFR. The introduction of an aryl urea (B33335) group at the C-6 position of the quinazoline scaffold has been shown to enhance EGFR inhibitory activity, with some compounds achieving IC₅₀ values in the low nanomolar range.
Phosphatidylinositol 3-kinase (PI3Kα): A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives were synthesized and found to exhibit significant antiproliferative activity by targeting the PI3Kα enzyme. This enzyme is a critical component of the PI3K/AKT signaling pathway, which is frequently overactive in cancer. Molecular docking confirmed that these compounds occupy the PI3Kα binding site and interact with key residues.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Novel 3,4-dihydroquinolin-2(1H)-one analogues have been designed as potential inhibitors of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels). By inhibiting VEGFR2, these compounds can disrupt the blood supply to tumors. Molecular docking and in vitro assays have confirmed that these analogues can bind to the VEGFR2 kinase domain and exhibit significant anti-cancer activity against glioblastoma cell lines.
Table 3: Inhibition of Kinase Enzymes by Quinolone/Quinazoline Analogues
| Compound Class | Target Kinase | Key Finding | Reference |
| 6-Arylureido-4-anilinoquinazolines | EGFR | Potent inhibition, with IC₅₀ values ranging from 11.66 to 867.1 nM. | |
| N-Phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Antiproliferative activity against Caco-2 and HCT-116 cell lines (e.g., Compound 19 IC₅₀ = 17.0, 5.3 µM). | |
| 3,4-Dihydroquinolin-2(1H)-one analogues | VEGFR2 | Significant antiproliferative effects against glioblastoma cell lines (e.g., Compound 4m IC₅₀ = 4.20 µM). |
Receptor Binding and Modulation of Cellular Pathways
The inhibition of kinase enzymes by this compound analogues is a direct result of their ability to bind to the ATP-binding pocket of these protein receptors. This binding event initiates a cascade of downstream effects by modulating critical cellular signaling pathways essential for cell growth, proliferation, and survival.
Modulation of EGFR Signaling: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers multiple downstream pathways, including the RAS/RAF/MEK/ERK and the PI3K/AKT pathways. Both of these are central to cell proliferation and survival. By binding to and inhibiting EGFR, quinazoline analogues prevent the receptor's autophosphorylation and subsequent pathway activation. This blockade can halt uncontrolled cell division, making these compounds effective anticancer agents, particularly in cancers driven by EGFR mutations or overexpression.
Modulation of PI3K/AKT Pathway: Analogues of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide directly target and inhibit PI3Kα. The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates the cell cycle, apoptosis, and glucose metabolism. By inhibiting PI3Kα, these compounds prevent the phosphorylation of AKT, a key signaling node, thereby suppressing tumor cell growth and promoting apoptosis.
Modulation of VEGFR2-Mediated Angiogenesis: Vascular endothelial growth factor receptor 2 (VEGFR2) is the primary receptor responsible for mediating the pro-angiogenic effects of VEGF. The binding of 3,4-dihydroquinolin-2(1H)-one analogues to VEGFR2 inhibits its kinase activity, thereby blocking the signaling pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels. This anti-angiogenic effect can starve tumors of the nutrients and oxygen required for their growth and metastasis.
Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChR)
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. nih.gov While various quinoline-based compounds have been explored for their activity at nAChRs, there is currently a lack of specific research data on the direct interaction of this compound and its close analogues with these receptors. The existing literature on nAChR ligands primarily focuses on other structural classes of compounds. nih.gov Therefore, the affinity and functional effects of this compound analogues on nAChR subtypes remain an open area for future investigation.
Affinity for Cannabinoid Receptors
The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, has emerged as a significant target for therapeutic intervention in a range of conditions. mdpi.combldpharm.com Notably, derivatives of the 4-quinolone-3-carboxamide scaffold, which is structurally related to the compound of interest, have been identified as potent and selective ligands for the CB2 receptor. nih.govresearchgate.netnih.gov
Research into a series of 6-substituted 4-quinolone-3-carboxamides has demonstrated high affinity for the CB2 receptor, with some analogues exhibiting Ki values in the low nanomolar to sub-nanomolar range. nih.govresearchgate.net The selectivity for CB2 over CB1 receptors has been reported to be substantial, with some compounds showing a selectivity index greater than 14,000. researchgate.net This high selectivity is a desirable characteristic, as it may circumvent the psychoactive side effects associated with CB1 receptor activation. bldpharm.com
The structure-activity relationship (SAR) studies of these 4-quinolone-3-carboxamide derivatives have provided valuable insights. For instance, the nature of the substituent at the N-1 and C-6 positions of the quinolone ring, as well as the adamantyl group in the carboxamide side chain, significantly influences both affinity and selectivity for the CB2 receptor. nih.govresearchgate.net Functional assays have revealed that these compounds can act as agonists, inverse agonists, or antagonists at the CB2 receptor, indicating a diverse range of pharmacological activities. nih.gov One such agonist, a 4-quinolone-3-carboxamide furan (B31954) derivative, demonstrated a high affinity for the CB2 receptor with a Ki of 8.5 nM and over 1000-fold selectivity against the CB1 receptor. mdpi.com
The following table summarizes the binding affinities of selected 4-quinolone-3-carboxamide analogues for cannabinoid receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Index (CB1/CB2) |
| Analogue 1 | >10,000 | 8.5 | >1176 |
| Analogue 2 | 1220 | 6.3 | >190 |
| Analogue 3 | >10000 | 0.7 | >14285 |
Data sourced from studies on 4-quinolone-3-carboxamide derivatives. nih.govresearchgate.netmdpi.com
These findings underscore the potential of the this compound scaffold as a template for designing novel and selective cannabinoid receptor modulators.
Perturbation of Cellular Signaling Cascades (e.g., PI3K/Akt, VEGF, ERBB2)
The dysregulation of cellular signaling cascades is a hallmark of many diseases, including cancer. Analogues of this compound have been investigated for their ability to interfere with key signaling pathways involved in cell growth, proliferation, and survival.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is frequently observed in various human cancers. nih.govpharmacopoeia.com A significant body of research has focused on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which are direct analogues of the core compound, as inhibitors of PI3Kα, a key isoform of PI3K. nih.govmdpi.comnih.govsigmaaldrich.com
These derivatives have demonstrated notable antiproliferative activity against various cancer cell lines, including colon and breast cancer. nih.govpharmacopoeia.com For instance, studies have reported IC50 values in the micromolar range for several N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against HCT-116 and Caco-2 colon cancer cell lines. nih.govmdpi.com Mechanistic studies have confirmed that these compounds can significantly reduce the gene expression of both PI3K and Akt, leading to the downstream inhibition of the signaling pathway. nih.gov Molecular docking studies have further elucidated the interaction, showing that these derivatives can occupy the binding site of PI3Kα and interact with key amino acid residues. nih.govmdpi.com
The table below presents the in vitro antiproliferative activity of selected N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide analogues.
| Compound | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) |
| Compound 16 | 37.4 | 8.9 |
| Compound 18 | 50.9 | 3.3 |
| Compound 19 | 17.0 | 5.3 |
| Compound 21 | 18.9 | 4.9 |
Data from a study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides. nih.govmdpi.com
VEGF Signaling Pathway
The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling pathway plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Research has shown that certain quinolinone derivatives can suppress angiogenesis by targeting the VEGF/VEGFR2 signaling pathway. nih.gov
Specifically, some quinolinone derivatives have been found to inhibit VEGF-induced proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). nih.gov Mechanistically, these compounds have been shown to directly bind to VEGFR2, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways. nih.gov This inhibition of VEGFR2 signaling ultimately leads to a reduction in the formation of new blood vessels.
ERBB2 Signaling Pathway
The human epidermal growth factor receptor 2 (ERBB2, also known as HER2) is another important receptor tyrosine kinase that, when overexpressed, can drive the development and progression of certain types of cancer, most notably breast cancer. While quinazoline derivatives have been successfully developed as inhibitors of the broader EGFR family, including HER2, there is a lack of specific published research on the direct inhibitory effects of this compound or its close analogues on the ERBB2 signaling pathway. Further investigation is required to determine if this particular quinolinone scaffold holds potential for targeting ERBB2.
Protein Binding Studies
The extent to which a drug binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter that influences its distribution, availability at the target site, and clearance. For quinolone derivatives in general, protein binding is recognized as a factor that can affect their therapeutic effectiveness. The majority of fluoroquinolones exhibit low to moderate plasma protein binding, typically ranging from 20% to 40%, and they predominantly bind to albumin.
However, specific protein binding data for this compound and its anticancer analogues are not extensively reported in the public domain. While studies on related quinolone antibacterials have explored plasma protein binding, dedicated studies on the protein binding characteristics of this specific class of anticancer quinolinone analogues are needed to fully understand their pharmacokinetic profile.
DNA and RNA Interaction Studies
DNA Interaction
The ability of small molecules to interact with DNA is a well-established mechanism for anticancer drugs. For quinolone derivatives, particularly the fluoroquinolone antibiotics, the primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This interaction often involves the formation of a ternary complex with the enzyme and DNA, leading to the stabilization of DNA strand breaks. Some quinolones have been suggested to intercalate into the DNA double helix.
In the context of anticancer activity, some quinazolinone analogues have been shown to interact with DNA. nih.gov For instance, certain amino acid-conjugated quinazolinone derivatives have demonstrated DNA binding activity, which is thought to contribute to their cytotoxic effects. nih.gov The structure-activity relationship of these compounds indicated that the nature of the substituents influences their DNA binding and anticancer potential. nih.gov However, for this compound and its direct analogues, while some studies on related structures suggest a potential for DNA interaction, detailed and specific studies elucidating the precise mode and significance of DNA binding in their anticancer mechanism are not yet available. nih.gov
RNA Interaction
RNA has emerged as a viable and important target for small molecule therapeutics. Small molecules can bind to specific RNA structures and modulate their function, offering a novel approach to treating various diseases. While some quinoline (B57606) derivatives have been explored for their RNA-binding capabilities, specific studies on the interaction of this compound and its analogues with RNA are limited. The potential for these compounds to bind to specific RNA targets and the functional consequences of such interactions remain a largely unexplored area of research.
Strategic Applications of 6 Chloro 4 Hydroxyquinolin 2 1h One As a Chemical Synthon
Utilization as a Building Block in Complex Organic Synthesis
The unique structural framework of 6-Chloro-4-hydroxyquinolin-2(1H)-one, featuring a reactive quinolinone core, positions it as a valuable synthon in the field of complex organic synthesis. The quinoline (B57606) scaffold itself is a key component in a multitude of biologically active compounds. nih.gov The presence of a chloro substituent and a hydroxyl group on the quinolinone ring provides multiple reactive sites for further chemical modifications, making it an ideal starting material for the construction of more intricate molecular architectures.
The 4-hydroxy-2-quinolone scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various pharmacologically active agents. researchgate.netresearchgate.net The reactivity of chloro-substituted quinolines, particularly at the 4-position, has been explored for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, thereby creating a library of novel derivatives. For instance, the 4-chloro analogue of a related quinolinone has been shown to undergo reactions such as thiation, hydrazination, azidation, and amination to yield 4-sulfanyl, hydrazino, azido, and amino derivatives, respectively. mdpi.com These transformations highlight the utility of the chloro-substituted quinolinone system as a versatile platform for generating new 4-substituted-2-quinolinones, which are compounds of synthetic importance. mdpi.com
The synthesis of various ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives often starts from corresponding aniline (B41778) derivatives, which undergo cyclization reactions to form the core quinolinone structure. nih.gov This foundational structure can then be subjected to further reactions, such as nitration and reduction, to introduce additional functionalities that can be used for subsequent synthetic elaborations. nih.govresearchgate.net
Precursor for the Development of Advanced Materials
The inherent chemical properties of this compound make it an excellent precursor for the development of a variety of advanced materials. The quinolinone structure is associated with applications such as optical brighteners and luminophores. researchgate.net
Synthesis of Functional Dyes (e.g., Azo Disperse Dyes)
A significant application of this compound is in the synthesis of functional dyes, particularly azo disperse dyes. It serves as an effective enol-type coupling component in azo coupling reactions. researchgate.net The reaction involves the diazotization of an aromatic amine, followed by coupling with the this compound to form a new azo dye. researchgate.net The resulting dyes can exhibit interesting solvatochromic and spectroscopic properties.
The synthesis of novel azo dyes from various hydroxyquinolin-2(1H)-one derivatives has been a subject of research to produce compounds with potential applications in various fields. researchgate.net The general structure of the quinolinone allows for the production of dyes with a range of colors and properties, depending on the specific substituents present on both the diazonium salt and the quinolinone coupling component.
| Coupling Component | Diazo Component | Resulting Compound Type | Reference |
| This compound | Various Aromatic Amines | Azo Disperse Dyes | researchgate.net |
| 4-hydroxy-6-substituted-quinolin-2(1H)-one | Various Aromatic Amines | Novel Azo Dyes | researchgate.net |
Integration into Photoluminescent and Optoelectronic Materials
The quinoline and quinolinone scaffolds are known for their fluorescent properties, making them attractive candidates for the development of photoluminescent and optoelectronic materials. consensus.appresearchwithrutgers.com While research on the specific 6-chloro derivative is emerging, the broader class of quinolin-2-one derivatives has been studied for their photophysical properties. rsc.org
Computational and experimental studies on quinoline derivatives have highlighted their potential for optoelectronic applications. consensus.appresearchgate.net These molecules can possess favorable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for their use in electronic devices. The structural flexibility of the quinolinone core allows for the tuning of its light-emitting properties through simple chemical modifications. researchwithrutgers.com This tunability is essential for creating materials with specific emission colors for applications such as organic light-emitting diodes (OLEDs).
Development of Chemical Probes and Reference Compounds for Biochemical Assays
The fluorescent nature of the quinolin-2-one core has led to its use in the design and synthesis of chemical probes for various analytical and biochemical applications. researchwithrutgers.com These probes can be designed to detect specific analytes or to monitor biological processes.
Quinolin-2-one derivatives have been successfully developed as fluorescent probes for indicator displacement assays and for the detection of specific chemical species. nih.gov For example, a 7-(diethylamino)quinolin-2(1H)-one derivative was synthesized to act as a fluorescent probe for detecting bisulfite. nih.gov The design of such probes often involves incorporating a fluorophore (the quinolinone) and a recognition site for the target analyte into a single molecule. The interaction between the probe and the analyte leads to a change in the fluorescence signal (either enhancement or quenching), which can be measured to quantify the analyte. nih.govresearchgate.net
The versatility of the quinolinone structure allows for the introduction of various functional groups that can act as reactive sites for covalent attachment to biomolecules, such as nucleic acids and proteins. researchwithrutgers.com This enables the use of these fluorescent compounds as labels in a wide range of bioanalytical techniques.
| Quinolin-2-one Derivative Type | Application | Mechanism/Target | Reference |
| 7-(diethylamino)quinolin-2(1H)-one derivatives | Indicator Displacement Assays | Cucurbit researchgate.neturil complex formation | nih.gov |
| 7-(diethylamino)quinolin-2(1H)-one-chalcone | Fluorescent probe for bisulfite | Michael addition | nih.gov |
| Alkylated quinoline-2-thiol derivatives | Fluorescent sensors | Fluorescence quenching by metals and pH changes | researchgate.net |
Q & A
[Basic] What are the common synthetic routes for 6-chloro-4-hydroxyquinolin-2(1H)-one, and how are reaction conditions optimized?
Answer:
The synthesis typically involves cyclization or substitution reactions. For example:
- Reflux in ethanol : A quinoline precursor (e.g., 4-hydroxyquinolin-2(1H)-one) may undergo chlorination using POCl₃ or other chlorinating agents under reflux conditions. Solvent choice (e.g., absolute ethanol) and reaction time (15–30 minutes) critically influence yield .
- Purification : Crude products are often crystallized from dimethylformamide (DMF) or ethanol, with yields ranging from 31% to 77% depending on substituents .
- Key parameters : Temperature control (reflux vs. room temperature), stoichiometry of reagents, and catalyst selection (e.g., acid/base) must be systematically varied to optimize purity and yield.
[Basic] Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
Answer:
- IR spectroscopy : Identifies functional groups like hydroxyl (-OH, ~3447 cm⁻¹), carbonyl (C=O, ~1663 cm⁻¹), and aromatic C-H stretches. Hydrogen-bonded C=O may shift to ~1625 cm⁻¹ .
- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.2 ppm, NH/OH exchangeable protons at δ 11.18 ppm). DMSO-d₆ is preferred for resolving exchangeable protons .
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns .
- Contradiction resolution : Cross-validate using X-ray crystallography (e.g., Acta Crystallographica data for analogous compounds) or computational simulations (DFT for predicted spectra) .
[Basic] What safety precautions are required when handling this compound?
Answer:
- Toxicity : Classified under acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- First aid : For exposure, rinse with water, remove contaminated clothing, and seek medical attention immediately. Provide the safety data sheet (SDS) to healthcare providers .
- Storage : Keep in a cool, dry place away from oxidizers and light-sensitive conditions.
[Advanced] How can computational methods like molecular docking guide the design of this compound derivatives for anticancer applications?
Answer:
- Target selection : Prioritize proteins overexpressed in cancers (e.g., kinases, DNA topoisomerases).
- Docking workflow : Use software like AutoDock Vina to simulate ligand-protein interactions. For example, 4-hydroxyquinolin-2(1H)-one derivatives showed binding affinity to cancer-related receptors in docking studies .
- Validation : Compare docking scores with experimental IC₅₀ values from cytotoxicity assays (e.g., MTT tests). Adjust substituents (e.g., chloro, methyl groups) to enhance binding .
[Advanced] How do researchers address discrepancies in antimicrobial activity data for quinolinone derivatives?
Answer:
- Experimental design : Standardize protocols (e.g., broth microdilution for MIC determination) and include positive controls (e.g., ciprofloxacin) .
- Data analysis : Use statistical tools (e.g., ANOVA) to compare activity across bacterial strains. For example, 4-hydroxyquinolin-2(1H)-one derivatives showed varying efficacy against E. coli vs. S. aureus due to membrane permeability differences .
- Mechanistic studies : Probe mode of action via fluorescence assays (membrane disruption) or gene expression profiling.
[Advanced] What strategies improve the stability of this compound under experimental conditions?
Answer:
- pH control : Stabilize the enol-keto tautomer by buffering solutions near physiological pH (6–8).
- Light protection : Store solutions in amber vials to prevent photodegradation of the aromatic system.
- Thermal stability : Avoid prolonged heating above 150°C; DSC/TGA analysis can identify decomposition thresholds .
[Basic] What are common impurities in synthesized this compound, and how are they removed?
Answer:
- Byproducts : Unreacted starting materials (e.g., chlorinated intermediates) or dimerization products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (DMF/water) effectively isolates the target compound .
[Advanced] How is the electronic structure of this compound elucidated for structure-activity relationship (SAR) studies?
Answer:
- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Electron-withdrawing effects : The chloro group at C6 reduces electron density, enhancing hydrogen-bonding capacity with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
